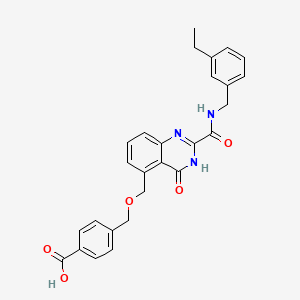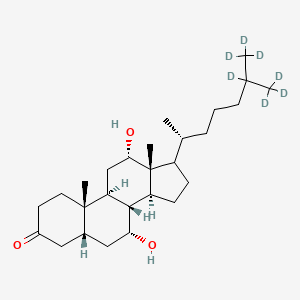
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 is a synthetic derivative of a naturally occurring bile acid intermediate. This compound is characterized by the presence of hydroxyl groups at the 7 and 12 positions and a ketone group at the 3 position on the cholestane backbone. The “d7” designation indicates that this compound is deuterated, meaning that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 typically involves multiple steps, starting from a suitable steroid precursor The hydroxylation at the 7 and 12 positions can be achieved using specific oxidizing agents under controlled conditionsThe deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated solvents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3 position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC, or KMnO4 under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine
Major Products Formed:
Oxidation: Formation of 7-keto, 12-keto, or 3,7,12-triketone derivatives.
Reduction: Formation of 3-hydroxy-7|A,12|A-dihydroxy-5|A-cholestane.
Substitution: Formation of 7-alkoxy, 12-alkoxy, or 3-alkoxy derivatives
Applications De Recherche Scientifique
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bile acid derivatives.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of bile acids in organisms.
Medicine: Investigated for its potential role in the treatment of liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting bile acid-related pathways .
Mécanisme D'action
The mechanism of action of 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as 3β-Hydroxysteroid Dehydrogenase, which catalyzes the conversion of hydroxyl groups to ketones. The compound also interacts with nuclear receptors such as FXR (Farnesoid X Receptor), regulating the expression of genes involved in bile acid synthesis and metabolism .
Comparaison Avec Des Composés Similaires
7|A,12|A-Dihydroxy-5|B-cholestan-3-one: Similar structure but with a different stereochemistry at the 5 position.
7|A-Hydroxy-5|A-cholestan-3-one: Lacks the hydroxyl group at the 12 position.
12|A-Hydroxy-5|A-cholestan-3-one: Lacks the hydroxyl group at the 7 position .
Uniqueness: 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 is unique due to its deuterated form, which allows for detailed metabolic studies and tracing in biological systems. The presence of hydroxyl groups at both the 7 and 12 positions, along with the ketone group at the 3 position, provides distinct chemical reactivity and biological activity compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C27H46O3 |
|---|---|
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
(5R,7R,8R,9S,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,16D |
Clé InChI |
HHVQPBXBALLUDF-IAJZPFSISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


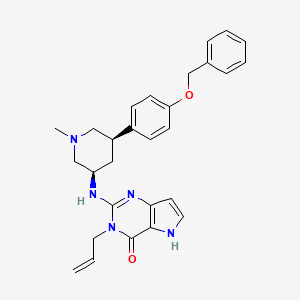
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)

![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)

![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
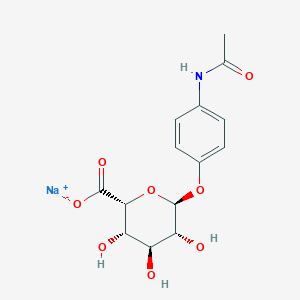
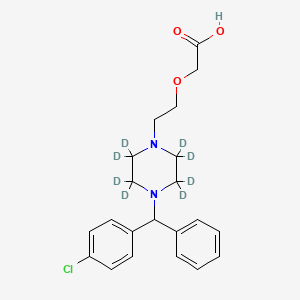
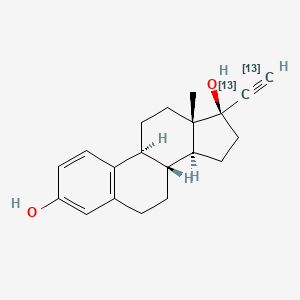
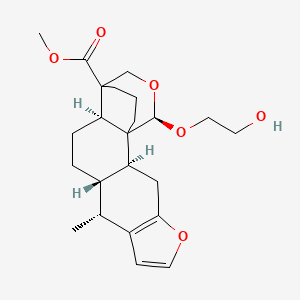

![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
